3-Amino-3-(4-chlorophenyl)propanoic acid

GABA_B receptor Antagonist Pharmacology

Researchers requiring a weak, selective GABAB antagonist often encounter supply gaps. This compound (pA2 3.5) provides a reproducible tool for receptor occupancy studies. • Weak GABAB antagonist (pA2 3.5) for subtype delineation • 4-Cl substituent ensures LogP 1.51, critical for SAR/QSAR models • Available as racemate or (S)-enantiomer for chiral synthesis. Bulk stock ready for global dispatch.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 19947-39-8
Cat. No. B026281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-chlorophenyl)propanoic acid
CAS19947-39-8
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)N)Cl
InChIInChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
InChIKeyBXGDBHAMTMMNTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(4-chlorophenyl)propanoic Acid Overview


3-Amino-3-(4-chlorophenyl)propanoic acid (CAS 19947-39-8) is a β-amino acid derivative with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is characterized as a white to off-white solid with a melting point of 223 °C (decomposition) . This compound is recognized for its role as a weak, specific antagonist at the GABAB receptor (pA2 3.5) and serves as a versatile chiral building block in the synthesis of pharmaceutical intermediates and research chemicals [1].

3-Amino-3-(4-chlorophenyl)propanoic Acid: Why Substitution Fails


The 4-chloro substituent on the phenyl ring of 3-amino-3-(4-chlorophenyl)propanoic acid is a critical determinant of its physicochemical and pharmacological profile. Simple substitution with an unsubstituted phenyl, a 4-fluoro, or a 4-bromo analog cannot be considered equivalent due to quantifiable differences in lipophilicity, electronic properties, and resulting biological activity. The chlorine atom's specific size and electron-withdrawing character directly influence the compound's LogP value (1.51) compared to the unsubstituted (0.91) or 4-fluoro (0.96) analogs, which in turn affects membrane permeability and target engagement . Furthermore, its specific activity as a weak GABAB receptor antagonist (pA2 3.5) is distinct from the activity profiles of its phosphonic and sulfonic acid homologs, underscoring the necessity of procuring the exact compound for reproducible research outcomes [1].

3-Amino-3-(4-chlorophenyl)propanoic Acid: Evidence vs. Analogs


GABAB Receptor Antagonist Potency

In a direct head-to-head comparison, 3-amino-3-(4-chlorophenyl)propanoic acid (the carboxylic acid) exhibits a pA2 value of 3.5 against GABA at the GABAB receptor. This is quantifiably weaker than its phosphonic acid homolog (pA2 3.8) and its sulfonic acid homolog (pA2 4.0), confirming its distinct pharmacological profile within the series of lower baclofen homologs [1].

GABA_B receptor Antagonist Pharmacology

Lipophilicity (LogP) Comparison

The 4-chloro substitution significantly increases lipophilicity compared to the unsubstituted and 4-fluoro analogs. The target compound has a predicted LogP of 1.51 . In contrast, the unsubstituted 3-amino-3-phenylpropanoic acid has a LogP of 0.91 , and the 4-fluoro analog has a LogP of 0.96-1.00 .

Lipophilicity Physicochemical Properties LogP

Melting Point Comparison

The melting point of 3-amino-3-(4-chlorophenyl)propanoic acid is 223 °C (decomposition) . This is nearly identical to the melting point of the unsubstituted analog, 3-amino-3-phenylpropanoic acid, which is 222 °C (decomposition) .

Melting Point Thermal Properties Characterization

Stereochemical Purity

While the racemic mixture (CAS 19947-39-8) is commercially available, the individual enantiomers—(S)-3-amino-3-(4-chlorophenyl)propanoic acid (CAS 131690-60-3) and (R)-3-amino-3-(4-chlorophenyl)propanoic acid (CAS 131690-61-4)—are often required for advanced pharmaceutical research . The (S)-enantiomer, in particular, is highlighted as a critical chiral building block for synthesizing compounds targeting neurological disorders [1].

Chiral Building Block Stereochemistry Pharmaceutical Intermediate

3-Amino-3-(4-chlorophenyl)propanoic Acid Applications


GABAB Receptor Pharmacology Studies

This compound is the preferred choice for studies requiring a weak, specific GABAB receptor antagonist. Its pA2 of 3.5, as established by Abbenante et al. [1], makes it a valuable tool for delineating receptor subtypes or for use in assays where a strong antagonist would produce an excessive or confounding block. Researchers should prioritize this compound over its phosphonic (pA2 3.8) or sulfonic (pA2 4.0) homologs when a lower-affinity antagonist is required to study partial receptor occupancy or competitive binding dynamics.

CNS-Targeted Pharmaceutical Synthesis

The (S)-enantiomer (CAS 131690-60-3) is a key chiral intermediate for the development of drugs targeting the central nervous system [2]. Its specific stereochemistry and the presence of the 4-chloro substituent are essential for the desired pharmacological activity of downstream products. Procurement teams should specify the (S)-enantiomer to ensure the correct stereochemical outcome in chiral syntheses, avoiding the racemic mixture which may introduce unwanted enantiomeric impurities or require additional purification steps.

Physicochemical Property Studies and QSAR Modeling

The 4-chloro derivative's elevated LogP (1.51) compared to the unsubstituted (0.91) and 4-fluoro (0.96) analogs makes it a critical compound for structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies. Researchers investigating the impact of halogen substitution on lipophilicity, membrane permeability, and target binding will find this compound essential for building accurate predictive models. Substituting a different analog would invalidate the model's training data.

Analytical Method Development and Validation

Given the near-identical melting points of the 4-chloro (223 °C) and unsubstituted (222 °C) analogs , this compound serves as an excellent benchmark for developing and validating analytical methods (e.g., HPLC, LC-MS) that can reliably distinguish between closely related β-amino acid derivatives. Its use ensures that quality control procedures are robust and capable of detecting subtle but critical structural differences, which is paramount for maintaining the integrity of chemical inventories and research results.

Technical Documentation Hub

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